7-isopropyl-1,3-dimethyl-5-((2-morpholino-2-oxoethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
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Overview
Description
Compounds with pyrimidine rings, such as the one in your query, are found in many natural products and drugs. They play an important role in biological processes and can exhibit diverse biological activities, such as antioxidant, radioprotective, analgesic, anti-inflammatory, antihypertensive, anxiolytic, anamnestic, anticonvulsant, antimicrobial, fungicidal, herbicidal, antiviral, and anticancer properties .
Synthesis Analysis
The synthesis of thioxopyrimidines and their condensed analogs with exocyclic sulfur atoms is often based on [3+3], [4+2], [5+1] cyclization processes or domino reactions .Molecular Structure Analysis
The molecular structure of a compound can be determined using various spectral techniques such as 1H and 13C NMR, LCMS, and IR .Chemical Reactions Analysis
The chemical reactions involving compounds like the one you mentioned can be complex and varied. For example, catalytic protodeboronation of alkyl boronic esters has been reported, utilizing a radical approach .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. These properties include molecular weight, solubility, melting point, boiling point, and others .Scientific Research Applications
Chemical Synthesis and Modification
Chemical synthesis of pyrimidine derivatives involves regioselective amination, showcasing the reactivity of such compounds under specific conditions. For example, the reaction of dimethylpyrimido[4,5-d]pyrimidine-2,4-(1H,3H)dione with alkylamides in liquid ammonia yields aminated products, demonstrating the compound's potential for functional modification and application in creating new derivatives (Gulevskaya et al., 1994).
Molecular Design for Sensing Applications
The design of pyrimidine-phthalimide derivatives for photophysical properties and pH-sensing applications shows the versatility of pyrimidine derivatives in developing advanced materials. These compounds exhibit solid-state fluorescence and solvatochromism, highlighting their potential in creating colorimetric pH sensors and logic gates (Yan et al., 2017).
Potential in Medicinal Chemistry
The synthesis of novel heterocyclic compounds based on pyrimidine structures, such as benzodifuranyl triazines, oxadiazepines, and thiazolopyrimidines, indicates the potential of these compounds in medicinal chemistry. These compounds have been evaluated for their anti-inflammatory, analgesic, and COX-2 inhibitory activities, suggesting their utility in developing new therapeutic agents (Abu‐Hashem et al., 2020).
Synthesis of PI3K/mTOR Inhibitors
The synthesis of thiopyrano[4,3-d]pyrimidine derivatives for the development of PI3K/mTOR inhibitors further demonstrates the application of pyrimidine derivatives in the discovery of new drugs. This indicates the compound's potential role in cancer therapy by targeting specific pathways involved in tumor growth and proliferation (Xu et al., 2014).
Future Directions
Properties
IUPAC Name |
1,3-dimethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O4S/c1-10(2)13-18-14-12(16(24)21(4)17(25)20(14)3)15(19-13)27-9-11(23)22-5-7-26-8-6-22/h10H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDRDNVOGFFTAI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=N1)SCC(=O)N3CCOCC3)C(=O)N(C(=O)N2C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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